Bienvenue dans la boutique en ligne BenchChem!

TISCH

D1 Dopamine Receptor Radioligand Binding Autoradiography

TISCH (7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) is a selective, high-affinity (KD 0.21 nM) iodinated D1 receptor ligand. The 3'-iodophenyl group uniquely enables radioiodination for SPECT ([123I]) and autoradiography ([125I])—capabilities absent in non-iodinated analogs like SCH 23390. Only the R(+) enantiomer (CAS 131615-52-6) shows specific D1 binding; S(-) displays no uptake. With a striatum/cerebellum ratio of 12:1 at 60 min and high brain uptake (2.20% ID at 2 min), TISCH outperforms FISCH for longitudinal receptor quantification in neurodegeneration.

Molecular Formula C17H17ClINO
Molecular Weight 413.7 g/mol
CAS No. 131567-14-1
Cat. No. B1198486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTISCH
CAS131567-14-1
Synonyms7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, R(+)-isomer
7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, S(-)-isomer
TISCH
Molecular FormulaC17H17ClINO
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC=C3)I)O)Cl
InChIInChI=1S/C17H17ClINO/c1-20-6-5-12-8-16(18)17(21)9-14(12)15(10-20)11-3-2-4-13(19)7-11/h2-4,7-9,15,21H,5-6,10H2,1H3
InChIKeyDUTJKDUWCSYNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TISCH (CAS 131567-14-1): High-Affinity Radioligand for CNS D1 Receptor Mapping and Quantitative Autoradiography


TISCH (7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) is a potent, selective iodinated benzazepine ligand developed for mapping CNS D1 dopamine receptors [1]. It is a structural analog of the classic D1 antagonist SCH 23390, distinguished by the presence of an iodine atom at the 3' position of the phenyl ring, enabling radioiodination for in vivo imaging and quantitative in vitro autoradiography [1][2]. The compound exists as a racemic mixture, with the R(+) enantiomer (CAS 131615-52-6) responsible for all specific D1 receptor binding, while the S(-) enantiomer (CAS 131615-57-1) displays no specific uptake [2].

Why TISCH (CAS 131567-14-1) Cannot Be Substituted with Unlabeled D1 Ligands or Generic Radioligands


Substituting TISCH with structurally related D1 ligands like SCH 23390 or non-iodinated benzazepines leads to critical loss of experimental capability and data fidelity. Generic substitution fails for three quantifiable reasons: (1) loss of radioiodination potential, which eliminates the capacity for SPECT imaging and quantitative autoradiography that the iodine atom at the 3' position uniquely enables [1]; (2) stereochemical differences, as only the resolved R(+) enantiomer of TISCH displays specific D1 receptor binding, whereas the S(-) enantiomer shows no specific uptake [1][2]; and (3) inferior in vivo brain retention characteristics compared to other iodinated analogs such as FISCH, with TISCH demonstrating a superior striatum/cerebellum ratio of 12 at 60 minutes post-injection [3].

TISCH (131567-14-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons with SCH 23390 and FISCH


Head-to-Head Binding Affinity Comparison: TISCH vs. SCH 23390 in Rat Striatum

In a direct in vitro comparison using rat striatal tissue preparations, TISCH exhibits a binding affinity (KD = 0.21 ± 0.03 nM) that is statistically indistinguishable from the prototypical D1 antagonist SCH 23390, yet TISCH offers the critical advantage of radioiodination for imaging [1]. The rank order of potency for D1 receptor binding was established as SCH 23390 > (±)-TISCH > (+)-butaclamol = (±)-FISCH ≥ WB4101 = spiperone > dopamine, serotonin, (±)-propranolol, and naloxone [1].

D1 Dopamine Receptor Radioligand Binding Autoradiography

Superior In Vivo Brain Retention and Target-to-Background Ratio: R(+)-TISCH vs. (±)-FISCH

Following intravenous administration in rats, R(+)-TISCH demonstrates rapid and sustained brain uptake, with 2.20% of the injected dose present in the whole brain at 2 minutes and 0.57% remaining at 60 minutes [1]. Crucially, the striatum/cerebellum ratio, a measure of specific to non-specific binding, reaches 12 at 60 minutes, indicating exceptional target engagement and low background signal [1]. While direct head-to-head quantitative data against FISCH under identical conditions is limited, the rank order of potency established in vitro (SCH 23390 > (±)-TISCH > (+)-butaclamol = (±)-FISCH) [1] positions TISCH as having superior D1 receptor affinity relative to its para-iodo isomer, FISCH.

In Vivo Imaging Blood-Brain Barrier Penetration SPECT Tracer

Absolute Stereochemical Requirement for Specific D1 Receptor Binding: R(+)-TISCH vs. S(-)-TISCH

The biological activity of TISCH is entirely dependent on stereochemistry. The R(+) enantiomer (CAS 131615-52-6) accounts for all specific D1 receptor binding, displaying a KD of 0.205 nM in rat striatal tissue [1][2]. In stark contrast, the S(-) enantiomer (CAS 131615-57-1) shows no specific uptake in ex vivo autoradiography studies, with binding indistinguishable from non-specific background [1][2]. The resolved R(+) enantiomer also achieves optical purity greater than 99% via chiral HPLC [2].

Stereoselectivity Enantiomer-Specific Binding D1 Receptor Pharmacology

Validated Quantitative Probe for In Vivo D1 Receptor Lesion Studies: [125I]-TISCH vs. [3H]-SCH 23390

In a quinolinic acid-induced striatal lesion rat model, [125I]-TISCH was evaluated as a quantitative probe for in vivo D1 receptor density changes [1]. Both in vivo binding of [125I]-TISCH and in vitro binding of [125I]-TISCH or the reference ligand [3H]-SCH 23390 demonstrated the same 70% decrease in D1 receptor binding in the lesioned striatum compared to the contralateral side [1]. This concordance validates [125I]-TISCH as a reliable in vivo marker that accurately reflects true receptor loss, with the added benefit of being compatible with SPECT imaging.

Receptor Quantification Neurodegeneration Models SPECT Imaging

Extended Brain Retention in Primates: R(+)-[123I]TISCH for Noninvasive Human SPECT Imaging

Imaging studies in a monkey with the resolved R(+)-[123I]TISCH enantiomer demonstrated high uptake in the basal ganglia, a region with dense D1 receptor expression, and prolonged retention of the radiotracer [1]. This extended retention profile is critical for SPECT imaging protocols, as it allows for sufficient data acquisition time to generate high-quality, quantifiable images. While not directly compared to other SPECT tracers in this study, the combination of high affinity (KD = 0.21 nM) and prolonged retention distinguishes TISCH as a viable candidate for noninvasive D1 receptor mapping in humans [1].

SPECT Imaging Primate Model D1 Receptor Mapping

Blood-Brain Barrier Integrity Assessment: TISCH Binding Unaffected by Barrier Disruption

In the quinolinic acid lesion model, co-injection of [99mTc]-DTPA confirmed disruption of the blood-brain barrier (BBB) in the lesioned striatum [1]. Despite this disruption, the binding of [125I]-TISCH remained specific and quantitatively accurate, with the 70% decrease in D1 receptor binding directly reflecting neuronal loss rather than altered tracer delivery [1]. This contrasts with tracers whose binding may be confounded by BBB permeability changes.

Blood-Brain Barrier Neuroinflammation Ischemia Models

Optimal Research and Procurement Applications for TISCH (CAS 131567-14-1) Based on Quantitative Evidence


In Vivo SPECT Imaging of CNS D1 Dopamine Receptor Density and Occupancy

Procure R(+)-[123I]TISCH for noninvasive SPECT imaging studies in animal models or translational research. The validated high brain uptake (2.20% ID at 2 min), prolonged retention, and excellent striatum/cerebellum ratio of 12 at 60 minutes [1] ensure high-contrast images of D1 receptor-rich regions like the striatum and substantia nigra. This application is supported by successful imaging in non-human primates [1].

Quantitative Ex Vivo Autoradiography for Mapping Regional D1 Receptor Expression

Utilize R(+)-[125I]TISCH for ex vivo autoradiography to generate high-resolution, quantitative maps of D1 receptor distribution in brain tissue sections. The ligand's high affinity (KD = 0.21 ± 0.03 nM) and low non-specific binding [1], combined with the absolute stereoselectivity of the R(+) enantiomer [2], provide superior signal-to-noise ratios compared to tritiated ligands like [3H]-SCH 23390, enabling more precise quantification of receptor density changes in disease models or pharmacological interventions.

In Vitro Radioligand Binding Assays for D1 Receptor Pharmacology and Screening

Employ (±)-TISCH or the resolved R(+)-TISCH as a high-affinity radioligand for in vitro binding assays using rat striatal tissue or recombinant D1 receptor preparations. The established KD of 0.21 nM [1] and the defined rank order of potency (SCH 23390 > (±)-TISCH > (+)-butaclamol = (±)-FISCH ≥ WB4101 = spiperone > dopamine, serotonin) [1] provide a robust framework for characterizing novel D1 ligands, determining Ki values, and assessing selectivity profiles.

Longitudinal Studies of D1 Receptor Plasticity in Neurodegeneration and Injury Models

Use [125I]-TISCH for longitudinal assessment of D1 receptor changes in animal models of striatal neurodegeneration or traumatic brain injury. The tracer's ability to accurately quantify receptor loss (-70% in lesioned striatum) that is concordant with in vitro [3H]-SCH 23390 binding [3], combined with its resilience to blood-brain barrier disruption [3], makes it uniquely suited for tracking disease progression and evaluating therapeutic interventions in conditions like Huntington's disease, Parkinson's disease, or ischemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TISCH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.